molecular formula C20H16F3N3O B2560985 N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 1396852-18-8

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2560985
CAS No.: 1396852-18-8
M. Wt: 371.363
InChI Key: RFUMRLZKJOLMHF-UHFFFAOYSA-N
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Description

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide (CAS 1396852-18-8) is a complex synthetic molecule with a molecular formula of C20H16F3N3O and a molecular weight of 371.36 g/mol . This hybrid compound is characterized by a pyrroloimidazole core linked to a benzamide group substituted with a trifluoromethyl moiety. The presence of the trifluoromethyl group is known to confer unique electronic properties, enhance metabolic stability, and increase lipophilicity, which are critical factors for interaction with biological targets . The polycyclic pyrroloimidazole structure may promote high selectivity and affinity towards specific enzymes or receptors, making it a potentially valuable scaffold in pharmaceutical research for the development of inhibitors or allosteric modulators . Compounds based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole structure have been investigated for their biological activity, including acting as ligands for central nervous system (CNS) targets . Its synthesis is a multi-step process that requires careful attention to stereochemistry and optical purity to ensure an optimized pharmacokinetic profile . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O/c21-20(22,23)16-5-2-1-4-15(16)19(27)25-14-9-7-13(8-10-14)17-12-24-18-6-3-11-26(17)18/h1-2,4-5,7-10,12H,3,6,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUMRLZKJOLMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the construction of the pyrrolo[1,2-a]imidazole core[_{{{CITATION{{{3{Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo [1,2-a ...](https://link.springer.com/article/10.1134/S107042801806012X). One common approach is the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride to form 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles[{{{CITATION{{{3{Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo 1,2-a .... Subsequent steps include the introduction and modification of substituents at the 3-position[{{{CITATION{{{_3{Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo 1,2-a ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require careful control of temperature, pressure, and the use of specific catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo 1,2-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of new functional groups or replacement of existing substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide has shown promise as a kinase inhibitor, which can be useful in studying cellular signaling pathways and developing therapeutic agents.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The pyrroloimidazole core in the target compound shares synthetic parallels with ’s TFA-mediated cyclization, though yields and conditions may vary due to steric/electronic effects from the trifluoromethyl group .

Physicochemical and Binding Properties

Table 2: Physicochemical and Computational Comparisons

Compound Name LogP (Predicted) Hydrogen-Bond Donors/Acceptors Glide XP Score (kcal/mol) Hydrophobic Enclosure Features
N-(4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide ~3.5 (estimated) 2 HBD, 3 HBA N/A Likely high (CF₃ enhances lipophilicity)
Pyrrolo[1,2-b]pyridazine derivatives () ~4.0 3 HBD, 5 HBA N/A High (multiple aromatic/CF₃ groups)
Tetrazole derivatives () ~2.8 1 HBD, 4 HBA N/A Moderate

Key Observations :

  • Lipophilicity : The trifluoromethyl group in the target compound likely increases LogP compared to benzodioxole () or tetrazole () analogues, favoring hydrophobic interactions in binding pockets .
  • Binding Affinity : While direct Glide XP data are unavailable, the hydrophobic enclosure model () suggests strong binding if the trifluoromethyl group aligns with lipophilic protein regions .

Biological Activity

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide is a compound that belongs to the pyrrolo[1,2-a]imidazole family. This family is known for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

The compound exhibits its biological activity primarily through the inhibition of receptor-interacting protein kinase 1 (RIPK1), which is a critical regulator in necroptosis—a form of programmed cell death associated with inflammation and neurodegenerative diseases. By inhibiting RIPK1, this compound may help mitigate cellular damage in various pathological conditions.

Biological Activities

Case Studies

  • Study on Necroptosis Inhibition :
    A study demonstrated that compounds similar to this compound effectively inhibited necroptosis in vitro. The results indicated a significant reduction in cell death when treated with the compound compared to control groups.

Data Table: Biological Activities Overview

Activity Effect Reference
Anti-inflammatoryReduces inflammation
NeuroprotectiveProtects neurons from degeneration
AntimicrobialPotential activity against bacteria

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The structure's unique features contribute to its biological activities:

  • The trifluoromethyl group enhances lipophilicity and bioavailability.
  • The pyrrolo[1,2-a]imidazole core is crucial for interaction with biological targets.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future studies include:

  • In vivo studies : To assess the therapeutic efficacy and safety profiles.
  • Expanded SAR studies : To identify more potent derivatives.
  • Clinical trials : To evaluate its effectiveness in human subjects for various diseases.

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